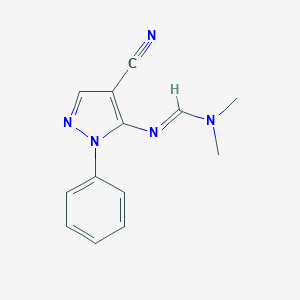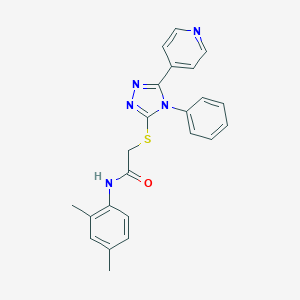![molecular formula C9H8BrN3S2 B479147 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 381679-10-3](/img/structure/B479147.png)
5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Similar compounds, such as thiadiazole derivatives, have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antituberculosis, anti-inflammatory, and anticancer effects .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive thiadiazol group in its structure .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with various cellular processes, including cell division and protein synthesis .
Result of Action
Given the known biological activities of similar compounds, it can be inferred that the compound may exert cytotoxic effects, potentially leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromobenzyl halides. This reaction can be carried out under ultrasound-assisted conditions to enhance the efficiency and yield of the product . The use of ultrasound has been shown to increase the reaction rate and improve the overall yield compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antituberculosis, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.
Medicine: Its potential as an antihypertensive and anticonvulsant agent has been explored.
Industry: The compound is used in the development of pesticides and has applications in optics and electrochemistry.
相似化合物的比较
Similar Compounds
5-(Benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the bromine atom in the benzyl group.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Contains a nitrophenyl group and an oxadiazole ring.
Uniqueness
The presence of the bromine atom in the benzyl group of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the thiadiazole ring contributes to its diverse biological activities, making it a versatile compound for various applications .
属性
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGFYMDYNENPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Acetyl-1-methyl-3,7-dihydropyrrolo[3,4-d][1,2]diazepine](/img/structure/B479072.png)



![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479113.png)



![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)




![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)
